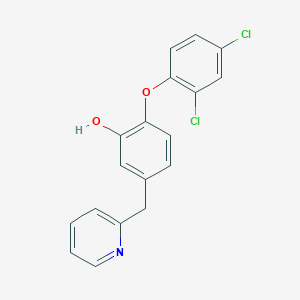![molecular formula C19H13NO6 B10757937 2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid](/img/structure/B10757937.png)
2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID is an organic compound with the molecular formula C19H13NO6. It belongs to the class of acylaminobenzoic acid derivatives, which are characterized by the presence of an acylated amino group attached to a benzoic acid moiety . This compound is known for its unique structural features, which include a naphthalene ring system and an oxalyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID typically involves the reaction of 7-hydroxy-1-naphthylamine with oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-aminobenzoic acid under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The oxalyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and modulating downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID: shares structural similarities with other acylaminobenzoic acid derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of a naphthalene ring and an oxalyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13NO6 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[(7-hydroxynaphthalen-1-yl)-oxaloamino]benzoic acid |
InChI |
InChI=1S/C19H13NO6/c21-12-9-8-11-4-3-7-16(14(11)10-12)20(17(22)19(25)26)15-6-2-1-5-13(15)18(23)24/h1-10,21H,(H,23,24)(H,25,26) |
InChI Key |
IGOULVZYQKJJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC3=C2C=C(C=C3)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide](/img/structure/B10757865.png)

![Methyl 4-{[({[(2R,5S)-5-{[(2S)-2-(aminomethyl)pyrrolidin-1-YL]carbonyl}pyrrolidin-2-YL]methyl}amino)carbonyl]amino}benzoate](/img/structure/B10757873.png)
![3-({2-[(2-Amino-6-methylpyrimidin-4-YL)ethynyl]benzyl}amino)-1,3-oxazol-2(3H)-one](/img/structure/B10757881.png)
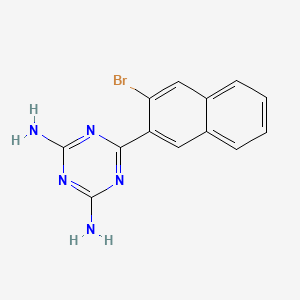
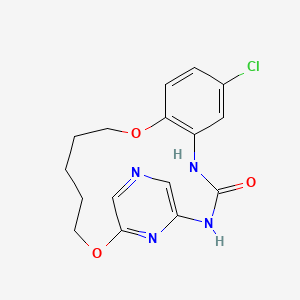
![N~3~-[3-(5-Methoxypyridin-3-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B10757900.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757906.png)
![N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide](/img/structure/B10757909.png)
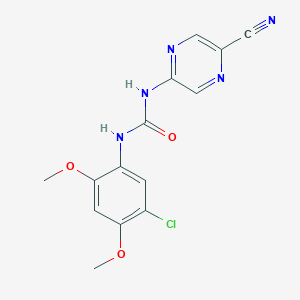
![(2R)-2-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-N-hydroxy-2-tetrahydro-2H-pyran-4-ylacetamide](/img/structure/B10757924.png)
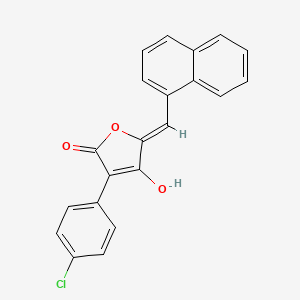
![5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide](/img/structure/B10757935.png)
